molecular formula C11H15NO3 B13052118 1-Amino-1-(2,4-dimethoxyphenyl)acetone

1-Amino-1-(2,4-dimethoxyphenyl)acetone

Cat. No.: B13052118
M. Wt: 209.24 g/mol
InChI Key: POTGCMQOIRHSPY-UHFFFAOYSA-N
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Description

1-Amino-1-(2,4-dimethoxyphenyl)acetone is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, along with an acetone moiety. It is a versatile chemical used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(2,4-dimethoxyphenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with nitromethane in the presence of a base to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2,4-dimethoxyphenyl)acetone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Amino-1-(2,4-dimethoxyphenyl)acetone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,4-dimethoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-(2,4-dimethoxyphenyl)acetone is unique due to the presence of both amino and acetone groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-amino-1-(2,4-dimethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H15NO3/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-6,11H,12H2,1-3H3

InChI Key

POTGCMQOIRHSPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC)OC)N

Origin of Product

United States

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